molecular formula C7H13NO B8791576 N-FORMYL-4-PIPECOLINE

N-FORMYL-4-PIPECOLINE

Cat. No. B8791576
M. Wt: 127.18 g/mol
InChI Key: WCKITLGQGJSRBV-UHFFFAOYSA-N
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Patent
US08168631B2

Procedure details

To a solution of potassium (±)-threo-5-(4-fluorophenyl)-4,5-dihydrooxazole-4-carboxylate, ANP 20162 (500 mg, 2.02 mmol), and triethylamine hydrochloride (278.3 mg, 2.02 mmol) in 50 mL of anhydrous CHCl3 at 4° C., was added HOBT (300.5 mg, 2.22 mmol) and EDCI (426.3 mg, 2.22 mmol). The reaction mixture was stirred at 4° C. for 10 min under nitrogen and 4-methylpiperidine (477.5 μL, 4.04 mmol) was added dropwise. The reaction mixture was stirred at 4° C. to RT for 15 h under nitrogen. The solvent was evaporated and the obtained residue was partitioned between EtOAc (150 mL) and 1N NaOH (50 mL). The organic layer was washed with brine (20 mL), dried over MgSO4, filtered and evaporated to give (±)-trans-5-(4-fluorophenyl)-4,5-dihydrooxazol-4-yl)(4-methylpiperidin-1-yl)methanone, LPO 26074 as a red oil (590 mg, 100% crude yield).
[Compound]
Name
potassium (±)-threo-5-(4-fluorophenyl)-4,5-dihydrooxazole-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
20162
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
278.3 mg
Type
reactant
Reaction Step One
Name
Quantity
300.5 mg
Type
reactant
Reaction Step One
Name
Quantity
426.3 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
477.5 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC1[CH:7]=[CH:6][C:5]([C@@H:8]2[O:12][CH:11]=[N:10][C@H:9]2C([O-])=O)=[CH:4]C=1.[K+].Cl.C(N(CC)CC)C.C1C=CC2N(O)N=NC=2C=1.CCN=C=NCCCN(C)C.CC1CCNCC1>C(Cl)(Cl)Cl>[CH3:4][CH:5]1[CH2:8][CH2:9][N:10]([CH:11]=[O:12])[CH2:7][CH2:6]1 |f:0.1,2.3|

Inputs

Step One
Name
potassium (±)-threo-5-(4-fluorophenyl)-4,5-dihydrooxazole-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
20162
Quantity
500 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)[C@H]1[C@@H](N=CO1)C(=O)[O-].[K+]
Name
Quantity
278.3 mg
Type
reactant
Smiles
Cl.C(C)N(CC)CC
Name
Quantity
300.5 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
426.3 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
477.5 μL
Type
reactant
Smiles
CC1CCNCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 4° C. for 10 min under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 4° C. to RT for 15 h under nitrogen
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the obtained residue was partitioned between EtOAc (150 mL) and 1N NaOH (50 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1CCN(CC1)C=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 590 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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